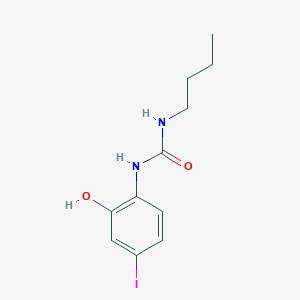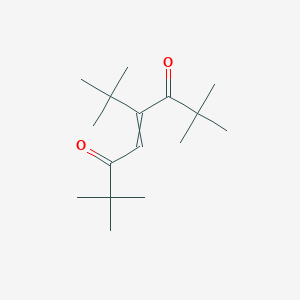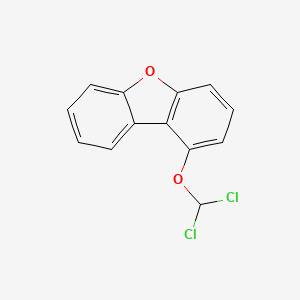
Dibenzofuran, dichloromethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, dichloromethoxy- is a heterocyclic organic compound that features a dibenzofuran core with additional chlorine and methoxy substituents. Dibenzofuran itself is an aromatic compound consisting of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives typically involves the formation of the C–O bond of the furan ring. One common method is the cyclization of diarylether derivatives . Another approach involves the cycloetherification reactions of phenols with internal leaving groups such as halogens, formates, and methoxy substituents . These reactions often employ palladium and copper catalysis to facilitate the formation of the dibenzofuran core .
Industrial Production Methods
Industrial production of dibenzofuran derivatives may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The specific methods for producing the dichloromethoxy derivative would depend on the desired substitution pattern and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzofuran, dichloromethoxy- can undergo various chemical reactions, including:
Electrophilic substitution: This includes halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in dilithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogen sources such as chlorine or bromine under controlled conditions.
Friedel-Crafts reactions: Often employ aluminum chloride as a catalyst and an acylating or alkylating agent.
Lithiation: Utilizes butyl lithium in an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the molecule, while Friedel-Crafts reactions can
Propriétés
Numéro CAS |
107819-07-8 |
|---|---|
Formule moléculaire |
C13H8Cl2O2 |
Poids moléculaire |
267.10 g/mol |
Nom IUPAC |
1-(dichloromethoxy)dibenzofuran |
InChI |
InChI=1S/C13H8Cl2O2/c14-13(15)17-11-7-3-6-10-12(11)8-4-1-2-5-9(8)16-10/h1-7,13H |
Clé InChI |
LGSCWOPNJXNRNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3OC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


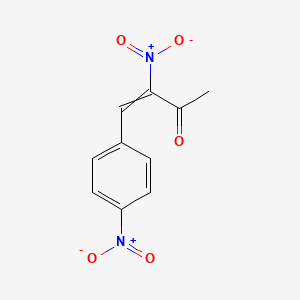
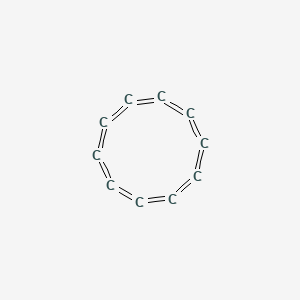

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
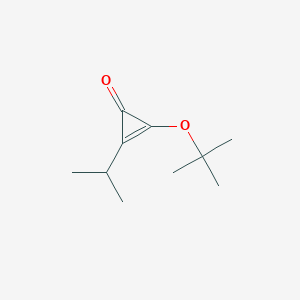

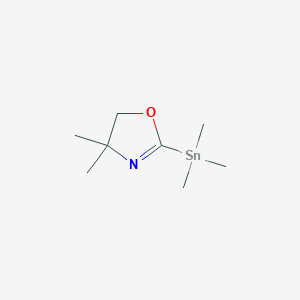
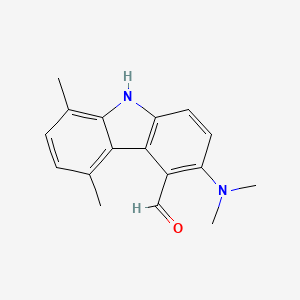

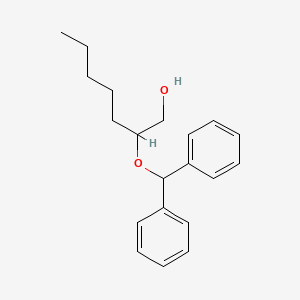
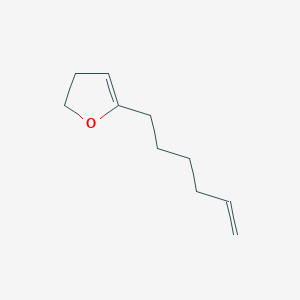
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
